molecular formula C19H21N3O4 B5513779 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3,5-dimethoxybenzamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3,5-dimethoxybenzamide

Cat. No. B5513779
M. Wt: 355.4 g/mol
InChI Key: VCURJDDDAQLQLU-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3,5-dimethoxybenzamide, commonly known as DMQX, is a synthetic compound that has been widely studied for its potential applications in neuroscience research. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype, and has been shown to have a range of effects on neuronal activity and behavior.

Scientific Research Applications

Chemical Synthesis and Derivatives

Research has shown that N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3,5-dimethoxybenzamide is part of a broader class of chemical compounds known as quinazolinones, which have been synthesized and explored for various applications. The synthesis of quinazolinone derivatives has been a subject of interest, with methods such as Cp*Rh(III)-catalyzed annulation, which efficiently produces 2-aryl quinazolin-4(3H)-one derivatives (Xiong et al., 2018). Similarly, nickel-catalyzed dehydrogenative coupling methods have been developed for the one-pot cascade synthesis of various substituted quinazolin-4(3H)-ones (Parua et al., 2017).

Pharmacological Potential

Quinazolinones, including N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3,5-dimethoxybenzamide, have been evaluated for their potential applications in medicinal chemistry. Studies have explored their use as anticancer agents, with some derivatives demonstrating promising anti-proliferative properties against various cancer cell lines (Mulakayala et al., 2012). Additionally, quinazolinone derivatives have been synthesized as potent non-polyglutamatable antifolate thymidylate synthase inhibitors, which could be effective against tumors resistant to classical antifolates (Marsham et al., 1999).

Antiviral and Antimalarial Research

Quinazolinones have also been synthesized and evaluated for their antimalarial and antiviral activities. Studies have identified certain quinazolinone derivatives, such as 6,7-dimethoxyquinazoline-2,4-diamines, as promising antimalarial drug leads (Mizukawa et al., 2021). Furthermore, the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation has been reported to have potential antiviral activity (Luo et al., 2012).

properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-19(2)8-15-14(16(23)9-19)10-20-18(21-15)22-17(24)11-5-12(25-3)7-13(6-11)26-4/h5-7,10H,8-9H2,1-4H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCURJDDDAQLQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,5-dimethoxybenzamide

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